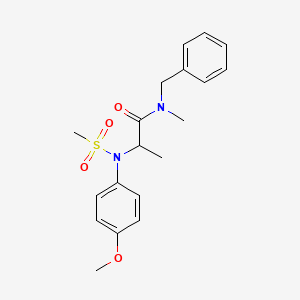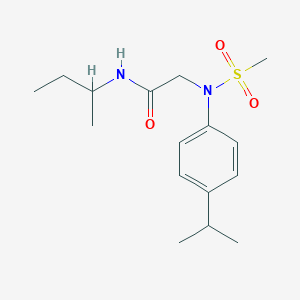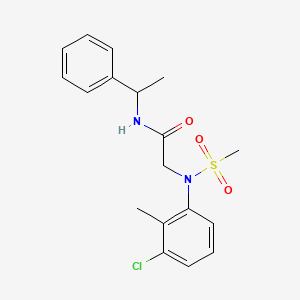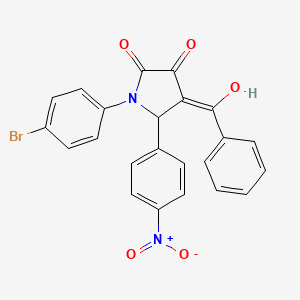![molecular formula C18H29N3O3 B3919335 1-{4-[(diethylamino)methyl]-5-ethyl-2-furoyl}-2-methyl-1,4-diazepan-5-one](/img/structure/B3919335.png)
1-{4-[(diethylamino)methyl]-5-ethyl-2-furoyl}-2-methyl-1,4-diazepan-5-one
Descripción general
Descripción
1-{4-[(diethylamino)methyl]-5-ethyl-2-furoyl}-2-methyl-1,4-diazepan-5-one, also known as midazolam, is a benzodiazepine derivative that is widely used in clinical practice as a sedative, anxiolytic, and hypnotic agent. Midazolam has a unique chemical structure that provides it with a range of pharmacological properties that make it an effective and versatile drug. In
Mecanismo De Acción
Midazolam acts on the central nervous system by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA), which has an inhibitory effect on neuronal activity. Midazolam binds to the GABA-A receptor complex, causing an increase in the opening of chloride ion channels and hyperpolarization of the cell membrane, which leads to a decrease in neuronal excitability and the induction of sedation and anesthesia.
Biochemical and Physiological Effects:
Midazolam has a range of biochemical and physiological effects that are related to its pharmacological properties. It can cause sedation, amnesia, and anxiolysis, as well as muscle relaxation and anticonvulsant effects. Midazolam can also affect cardiovascular and respiratory function, causing a decrease in blood pressure, heart rate, and respiratory rate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Midazolam has several advantages for use in laboratory experiments, including its well-established pharmacological profile, rapid onset of action, and relatively short duration of effect. It can be administered orally, intravenously, or intramuscularly, and can be easily titrated to achieve the desired level of sedation or anesthesia. However, 1-{4-[(diethylamino)methyl]-5-ethyl-2-furoyl}-2-methyl-1,4-diazepan-5-one also has limitations, including the potential for respiratory depression and the need for careful monitoring of vital signs during administration.
Direcciones Futuras
Midazolam is a promising drug with a range of potential clinical applications. Future research could focus on the development of new formulations and delivery methods to improve its efficacy and safety, as well as on the investigation of its potential use in the treatment of neurological and psychiatric disorders. Other areas of interest could include the study of 1-{4-[(diethylamino)methyl]-5-ethyl-2-furoyl}-2-methyl-1,4-diazepan-5-one's effects on immune function and inflammation, as well as its potential use in the treatment of chronic pain. Overall, 1-{4-[(diethylamino)methyl]-5-ethyl-2-furoyl}-2-methyl-1,4-diazepan-5-one is a versatile drug with a range of potential applications that warrant further investigation.
Aplicaciones Científicas De Investigación
Midazolam has been extensively studied for its pharmacological properties and clinical applications. It is commonly used in anesthesia, critical care, and emergency medicine to induce and maintain sedation, as well as to treat seizures and anxiety disorders. Midazolam has also been investigated for its potential use in the treatment of various neurological and psychiatric disorders, such as Alzheimer's disease, depression, and schizophrenia.
Propiedades
IUPAC Name |
1-[4-(diethylaminomethyl)-5-ethylfuran-2-carbonyl]-2-methyl-1,4-diazepan-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O3/c1-5-15-14(12-20(6-2)7-3)10-16(24-15)18(23)21-9-8-17(22)19-11-13(21)4/h10,13H,5-9,11-12H2,1-4H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLSPVQNQMBTJSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(O1)C(=O)N2CCC(=O)NCC2C)CN(CC)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[(Diethylamino)methyl]-5-ethyl-2-furoyl}-2-methyl-1,4-diazepan-5-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B3919257.png)
![[2-(4-fluorophenyl)-4-hydroxy-3-(4-nitrobenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetic acid](/img/structure/B3919263.png)

![7-(4-isopropylbenzyl)-2-(1-oxidoisonicotinoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B3919276.png)
![1-(2-thienyl)-1,2-butanedione 2-[O-(4-methoxybenzoyl)oxime]](/img/structure/B3919288.png)

![ethyl 4-{[(2-{[1-(2,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)(oxo)acetyl]amino}benzoate](/img/structure/B3919308.png)


![3-{1-[(2-oxo-1-pyrrolidinyl)acetyl]-3-piperidinyl}-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B3919329.png)


![3-({3-[2-(4-bromophenoxy)ethoxy]benzylidene}amino)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3919362.png)
